molecular formula C24H23FN4O B10923651 1-(4-fluorophenyl)-3,6-dimethyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-(4-fluorophenyl)-3,6-dimethyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923651
M. Wt: 402.5 g/mol
InChI Key: FXZYUJKBFORSJO-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,6-dimethyl-N~4~-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a phenylpropyl group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3,6-dimethyl-N~4~-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the condensation of 4-fluoroaniline with a suitable diketone to form an intermediate, which is then cyclized to produce the pyrazolopyridine core. Subsequent functionalization steps introduce the dimethyl and phenylpropyl groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction parameters is crucial to achieve consistent quality and cost-effectiveness in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3,6-dimethyl-N~4~-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)-3,6-dimethyl-N~4~-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3,6-dimethyl-N~4~-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure.

    4-(3-Phenylpropyl)pyridine: Similar phenylpropyl group but lacks the pyrazolopyridine core.

Uniqueness

1-(4-Fluorophenyl)-3,6-dimethyl-N~4~-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and the pyrazolopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C24H23FN4O

Molecular Weight

402.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,6-dimethyl-N-(1-phenylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H23FN4O/c1-4-21(17-8-6-5-7-9-17)27-24(30)20-14-15(2)26-23-22(20)16(3)28-29(23)19-12-10-18(25)11-13-19/h5-14,21H,4H2,1-3H3,(H,27,30)

InChI Key

FXZYUJKBFORSJO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)F)C

Origin of Product

United States

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